5-Lipoxygenase Inhibitory Activity in RBL-1 Cell Lysate: Single-Concentration Screening Data vs. N-Hydroxyurea Reference Series
The target compound was tested in a functional assay measuring inhibition of 5‑lipoxygenase (5‑LO) in rat basophil leukemia (RBL‑1, 2H3 subline) cell lysate by quantifying 5‑HETE production. At a test concentration of 0.39 µM, the compound registered as active (binary activity flag = 1) . The reference publication for this assay is the J. Med. Chem. 1997 structure–activity relationship study of N‑hydroxyurea 5‑LO inhibitors by Stewart et al., which reported optimized inhibitors such as (R)‑N‑[3‑[5‑(4‑fluorophenoxy)‑2‑furyl]‑1‑methyl‑2‑propynyl]‑N‑hydroxyurea (17c) with defined IC₅₀ values in the sub‑micromolar range [1]. While the target compound was part of this broader screening effort, a full concentration–response curve (IC₅₀) is not publicly reported, precluding precise potency ranking within the series. Nonetheless, confirmation of on‑target 5‑LO engagement at sub‑micromolar concentration establishes a biochemical anchor distinct from the GIRK channel activity that dominates the sulfone‑pyrazole literature.
| Evidence Dimension | 5‑Lipoxygenase inhibition |
|---|---|
| Target Compound Data | Active at 0.39 µM (single‑point, binary flag = 1); full IC₅₀ not publicly available |
| Comparator Or Baseline | N‑hydroxyurea 5‑LO inhibitor series (e.g., compound 17c); IC₅₀ values in low‑micromolar to sub‑micromolar range per Stewart et al. 1997 |
| Quantified Difference | Insufficient data for quantitative potency comparison; qualitative activity confirmed at 0.39 µM |
| Conditions | RBL‑1 (2H3 subline) cell lysate; 5‑HETE production readout; Aladdin Scientific assay ID ALA620023; source literature ALA1130069 (Stewart AO et al., J. Med. Chem. 1997) |
Why This Matters
For researchers seeking a pyrazole‑based 5‑LO inhibitor scaffold orthogonal to the extensively studied GIRK activator chemotype, this compound offers a biochemically verified (albeit not fully potency‑profiled) entry point.
- [1] Stewart AO, Bhatia PA, Martin JG, et al. Structure–activity relationships of N‑hydroxyurea 5‑lipoxygenase inhibitors. J. Med. Chem. 1997, 40 (6), 920–929. DOI: 10.1021/jm9605845. PubMed PMID: 9207936. View Source
